molecular formula C17H16N2O4 B6539605 N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1060315-31-2

N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6539605
CAS No.: 1060315-31-2
M. Wt: 312.32 g/mol
InChI Key: IESGJXBQFXFLSH-UHFFFAOYSA-N
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Description

N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a benzodioxole ring, which is a common structural motif in various bioactive molecules, making it a subject of interest in medicinal chemistry and pharmacology .

Preparation Methods

The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide typically involves a series of organic reactions. One common method includes the reaction of 4-(methylcarbamoyl)methylphenylamine with 2H-1,3-benzodioxole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide can be compared with other benzodioxole derivatives, such as:

The uniqueness of this compound lies in its versatile applications across different fields, making it a valuable compound for ongoing research and development.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-18-16(20)8-11-2-5-13(6-3-11)19-17(21)12-4-7-14-15(9-12)23-10-22-14/h2-7,9H,8,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESGJXBQFXFLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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